Bromofluoroacetamide

描述

Contextualizing Bromofluoroacetamide within Halogenated Organic Compounds

Halogenated organic compounds are a broad class of molecules characterized by the presence of one or more halogen atoms. The inclusion of halogens can significantly alter the physical and chemical properties of an organic scaffold, influencing factors such as acidity, reactivity, and biological activity. This compound is a member of the α-haloamide subclass, which are known for their versatility as building blocks in organic synthesis. nih.govd-nb.info The presence of both bromine and fluorine on the same carbon atom makes it a uniquely functionalized reagent.

The high electronegativity of fluorine and the larger atomic size of bromine create a polarized carbon-halogen bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its chemical utility.

Historical Perspectives on the Genesis and Early Investigations of this compound

Early investigations into α-haloamides, as a class, focused on their utility in forming new carbon-carbon and carbon-heteroatom bonds. These foundational studies paved the way for the development of more complex synthetic methodologies, including those that now employ this compound.

Current Research Trajectories and Academic Significance of this compound

The academic significance of this compound in contemporary research lies primarily in its role as a precursor for introducing fluorinated functional groups into molecules. The incorporation of fluorine is a key strategy in medicinal chemistry and materials science due to the unique properties it imparts.

A significant area of current research involves the use of this compound in radical-mediated reactions. For instance, under photoredox catalysis conditions, this compound can generate a difluoroamide radical. This reactive intermediate can then participate in addition reactions with alkenes, leading to the formation of more complex difluoroalkylated products. nih.gov This methodology is of interest for the synthesis of novel compounds with potential biological activity.

Furthermore, this compound and its derivatives are utilized in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. For example, it has been used in the preparation of intermediates for antibacterial agents. Its ability to participate in cross-coupling reactions further expands its utility as a versatile building block in modern organic synthesis. thieme-connect.deuliege.be

Chemical Compound Data

| Compound Name |

| This compound |

| Ethyl bromofluoroacetate |

| Ammonium (B1175870) hydroxide |

| Bromoacetamide |

| Iodoacetamide (B48618) |

| Chloroacetamide |

| Fluoroacetic acid |

| Acetamide |

| N-Methyl this compound |

| Ethyl dibromofluoroacetate |

| Ethyl chlorofluoroacetate |

| Chlorofluoroacetamide |

| 2-bromo-5-fluoroaniline |

| 4-fluoroaniline |

| 4-fluoroacetanilide |

| 2-nitro-4-fluoroacetanilide |

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 430-91-1 chemscene.com |

| Molecular Formula | C₂H₃BrFNO chemscene.com |

| Molecular Weight | 155.96 g/mol |

| Melting Point | 40-41 °C |

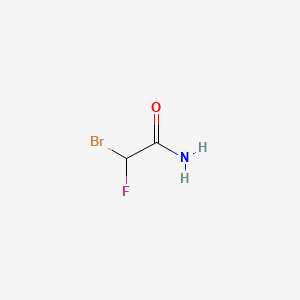

Structure

3D Structure

属性

IUPAC Name |

2-bromo-2-fluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrFNO/c3-1(4)2(5)6/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXYSIXJDWGJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382005 | |

| Record name | Bromofluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-91-1 | |

| Record name | Bromofluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-fluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Bromofluoroacetamide

Advanced Synthetic Routes for Bromofluoroacetamide

The synthesis of this compound, a valuable building block in organic chemistry, can be achieved through various advanced methodologies. These routes offer different levels of efficiency, selectivity, and applicability, catering to diverse synthetic needs.

Precursor-Based Synthesis of this compound (e.g., from ethyl bromofluoroacetate)

A common and straightforward method for preparing this compound involves the ammonolysis of ethyl bromofluoroacetate. This reaction is typically performed by treating the ester precursor with ethanolic ammonia. The process yields this compound as the primary product.

Another precursor-based approach starts with the reaction of ethyl bromofluoroacetate with various nucleophiles. For instance, its reaction with di-t-butyl and dibenzyl iminodicarboxylate potassium salts leads to the formation of N-protected α-fluoro-α-amino acid esters. Interestingly, attempts to hydrolyze some of these ester products can unexpectedly yield this compound as a significant byproduct.

The reaction conditions for these precursor-based methods can be fine-tuned to optimize the yield of this compound. For example, the reaction of ethyl bromofluoroacetate with an appropriate base in tetrahydrofuran (B95107) (THF) can produce the desired amide in yields ranging from 35% to 81%.

| Precursor | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromofluoroacetate | Ethanolic ammonia | Ethanol | Not specified | |

| Ethyl bromofluoroacetate | Base (e.g., potassium salt of di-t-butyl iminodicarboxylate) | Tetrahydrofuran (THF) | 35-81% |

Electrosynthesis Approaches to α-Fluorinated Amides

Electrochemical methods present a modern and often more environmentally friendly alternative for the synthesis of α-fluorinated amides. d-nb.infoacs.org These techniques avoid the use of hazardous fluorinating reagents. d-nb.info Anodic fluorination of O,S-acetals bearing an amide group can selectively produce fluorodesulfurization products. d-nb.info The choice of supporting poly(HF) salts, such as Et3N-nHF and Et4NF-nHF, can influence the selectivity between α-fluorination and fluorodesulfurization. d-nb.info

Furthermore, electrochemical methods can be employed for the site-specific β-C(sp³)–H fluorination of amine derivatives, including amides. acs.org This strategy involves an initial electrochemical Shono oxidation to create an enamine derivative, which is then fluorinated. acs.org This approach allows for late-stage functionalization and can be applied to complex molecules. acs.org

Radical-Triggered Reactions in this compound Synthesis

Radical reactions offer a powerful tool for the formation of carbon-fluorine bonds. Visible light photoredox catalysis has emerged as a prominent method for generating radicals under mild conditions. uliege.benih.gov For instance, the difluoroalkylation of certain heterocyclic compounds can be achieved using bromofluoroacetamides in the presence of a suitable photocatalyst. uliege.be

The generation of carbon-centered radicals from various precursors, such as N-hydroxyphthalimide esters, can be initiated by photo-induced processes. beilstein-journals.org These radicals can then participate in a variety of transformations, including the formation of new carbon-carbon bonds. beilstein-journals.org While direct radical-triggered synthesis of this compound itself is less commonly documented, the principles of radical chemistry are applicable to the synthesis of its derivatives and other fluorinated amides. nih.govmdpi.com The chemoselectivity of these reactions is often governed by factors like bond dissociation energy and the electronic properties of the substrates. rsc.org

Stereoselective Synthesis of this compound and its Enantiomers

The development of stereoselective methods for the synthesis of α-fluoroamides is of significant interest due to the importance of chiral fluorinated compounds in various fields. nih.gov One approach involves the N-heterocyclic carbene (NHC)-catalyzed redox amidation of α-fluoroenals. nih.gov This method can produce enantioenriched α-fluoroamides in good yields and with high enantioselectivity. nih.gov

Another strategy for achieving stereoselectivity is through phase-transfer-catalyzed asymmetric alkylation. This technique has been successfully applied to the synthesis of β-branched α-amino acids and demonstrates the potential for controlling stereochemistry in related systems. organic-chemistry.org While specific examples for the stereoselective synthesis of this compound are not abundant, the principles established in the synthesis of other chiral α-fluoroamides and related compounds provide a strong foundation for future developments in this area. nih.govnih.govnih.gov

Catalytic Methods in this compound Preparation

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to a wide range of compounds. jocpr.com Transition metal catalysis, in particular, has been employed in the synthesis of fluorinated molecules. researchgate.net For example, palladium-catalyzed Suzuki cross-coupling reactions of ethyl bromofluoroacetate with aryl boronic acids have been reported, demonstrating the utility of this precursor in forming C-C bonds. researchgate.net

Copper-catalyzed cross-coupling reactions are also relevant, as seen in the radiosynthesis of ¹⁸F-difluoromethylarenes where ethyl bromofluoroacetate is a key component. rsc.org While direct catalytic synthesis of this compound is not extensively detailed, the broader context of catalytic methods for preparing carboxamides and fluorinated organic molecules suggests that such approaches are feasible and worthy of further exploration. jocpr.comcardiff.ac.uk

Derivatization and Functionalization of this compound

This compound and its derivatives are versatile building blocks for the synthesis of more complex molecules. uliege.be For instance, a range of bromofluoroacetamides containing different amine moieties, such as aniline, dialkylamine, and various heterocycles, have been used to induce the difluoroalkylation of quinoxalin-2(1H)-ones under visible light photoredox conditions. uliege.be

The bromine and fluorine atoms in this compound offer multiple sites for functionalization. The bromine atom can be displaced by various nucleophiles, and the α-fluoroamide moiety can influence the reactivity of adjacent functional groups. nih.gov Anodic fluorination of related alkyl aryl selenides bearing an amide group can lead to α-fluoro products, which are useful precursors for α-fluoro-α,β-unsaturated esters. jst.go.jp This highlights the potential of the α-fluoroamide scaffold in further synthetic transformations.

| Starting Material | Reaction Type | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Bromofluoroacetamides | Difluoroalkylation | Difluoroalkylated quinoxalin-2(1H)-ones | Visible light photoredox catalysis | uliege.be |

| Alkyl aryl selenides with α-amide group | Anodic fluorination | α-Fluoro products | Electrochemical cell | jst.go.jp |

| Ethyl bromofluoroacetate | Suzuki cross-coupling | Arylfluoroacetates | Palladium catalyst | researchgate.net |

Synthesis of N-Methyl this compound and Related Amides

The synthesis of N-substituted amides, including N-methyl this compound, can be achieved through various methods. One common approach involves the dehydrative condensation of a carboxylic acid with an amine. For instance, a catalytic methodology utilizing diboronic acid anhydride (B1165640) (DBAA) has been developed for the synthesis of N-methyl secondary amides from carboxylic acids and aqueous methylamine. rsc.org This method is also applicable to reactions with aqueous ethylamine (B1201723) or dimethylamine. rsc.org While direct methylation of some amides can be challenging and lead to a mixture of N- and O-alkylated products, alternative two-step, one-pot procedures have been developed to selectively furnish N-methylated amides with high yields and minimal O-alkylation byproducts. scientificupdate.com Another efficient method for preparing primary and secondary amides involves reacting esters with alkali metal amidoboranes, which can proceed at room temperature without a catalyst and often results in quantitative yields within a short reaction time. nih.gov

A general representation of N-methyl amide synthesis is the reaction of a corresponding acyl chloride with methylamine. In the context of α-haloamides, 2-(S)-bromoamides can be prepared through the amidation of the corresponding 2-(S)-bromoacyl chloride. nih.gov This acyl chloride is, in turn, synthesized from natural α-amino acids via a diazotization-halogenation process followed by activation with thionyl chloride (SOCl₂). nih.gov

| Reactants | Reagents/Catalyst | Product | Yield | Reference |

| Carboxylic Acids, Aqueous Methylamine | Diboronic Acid Anhydride (DBAA) | N-Methyl Secondary Amides | Not Specified | rsc.org |

| Amide, Chloromethyldimethylsilyl Chloride/Fluoride (B91410) | - | N-Methylated Amide | Approaching 80% | scientificupdate.com |

| Esters, Sodium Amidoboranes (NaRNHBH₃) | None | Primary or Secondary Amides | Quantitative | nih.gov |

| 2-(S)-bromoacyl chloride, Amine | - | 2-(S)-Bromoamides | Not Specified | nih.gov |

This compound as a Precursor for Fluorinated Amino Acids

Fluorinated amino acids are of significant interest in medicinal chemistry and protein engineering due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered biological activity. iris-biotech.denih.gov this compound can serve as a precursor in the synthesis of these valuable compounds.

The introduction of fluorine into amino acid side chains can be achieved through various synthetic strategies. One common method involves the nucleophilic substitution of a leaving group, such as a halide, with a fluoride ion. nih.gov Chiral Ni(II) complexes have been successfully employed in the asymmetric synthesis of fluorinated amino acids, including analogs of phenylalanine and γ-branched amino acids like trifluoroleucine. beilstein-journals.org This method demonstrates good yields and high enantiomeric and diastereomeric purity. beilstein-journals.org

Enzymatic methods also offer a powerful approach to producing enantiomerically pure fluorinated β-amino acids. Lipase-catalyzed hydrolysis of racemic β-amino carboxylic esters has been shown to provide both the unreacted (R)-ester and the product (S)-amino acid with excellent enantiomeric excess and good yields. mdpi.com

| Precursor Type | Key Reagent/Catalyst | Product Type | Key Features | Reference |

| Alkyl Bromide Precursors | Chiral Ni(II) Complex | Fluorinated Phenylalanine Analogs, Trifluoroleucine | Good yields, high enantiomeric purity (>99% ee) | beilstein-journals.org |

| Racemic β-Amino Carboxylic Ester Hydrochlorides | Lipase PSIM | Enantiomerically Pure Fluorinated β-Amino Acids | Excellent enantioselectivities (E > 200), yields >48% | mdpi.com |

Reactions Involving α-Haloamides (e.g., α-amination, arylation/chlorination cascade)

α-Haloamides, such as this compound, are reactive intermediates that can undergo a variety of chemical transformations. These reactions are valuable for constructing complex molecular architectures.

α-Amination: The α-halogen atom can be displaced by nitrogen nucleophiles in the presence of a base to synthesize α-amino amides. nih.gov This reaction is a fundamental method for introducing an amino group adjacent to the amide carbonyl.

Arylation/Chlorination Cascade: A rhodium(III)-catalyzed cascade reaction has been developed for the arylation and chlorination of α-diazocarbonyl compounds using arylboronic acids and N-chlorosuccinimide (NCS). acs.org This process allows for the facile synthesis of α-aryl-α-chloro carbonyl compounds with good functional group tolerance and yields up to 86%. acs.org The proposed mechanism involves the formation of an arylrhodium(III) complex that reacts with the diazo compound to form a rhodium-carbene, which then undergoes migratory insertion. nih.govacs.org

Metal-Catalyzed Cross-Coupling for α-Arylation: Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. thieme-connect.de The α-arylation of amides can be achieved using α-halo amides and organometallic reagents through reactions like the Suzuki-Miyaura, Kumada-Corriu, and Negishi cross-couplings. thieme-connect.de For example, nickel-catalyzed asymmetric cross-coupling of α-bromoamides with arylboron reagents can produce α-arylated products in high yields and with good enantioselectivity. acs.org

[3+2] Cycloaddition: α-Haloamides can participate in cascade [3+2] cycloaddition reactions with organo-cyanamides to furnish five-membered cyclic guanidines under mild conditions and in very good yields. organic-chemistry.org These cyclic guanidines can be further transformed into hydantoins via hydrolysis. organic-chemistry.org

| Reaction Type | Key Reagents/Catalyst | Product | Yield | Reference |

| α-Amination | Nitrogen Nucleophile, Base | α-Amino Amide | Not Specified | nih.gov |

| Arylation/Chlorination Cascade | Arylboronic Acid, NCS, [RhIII(Cp*)]-catalyst | α-Aryl-α-chloro Carbonyl Compound | Up to 86% | acs.org |

| Suzuki-Miyaura Cross-Coupling | Phenylboronic Acid, Pd(OAc)₂, P(Nap)₃, K₃PO₄ | α-Phenyl Amide | 81% | thieme-connect.de |

| [3+2] Cycloaddition | Organo-cyanamide, CsF/18-crown-6 | Five-membered Cyclic Guanidine | Up to 99% | organic-chemistry.org |

Generation of Difluoroalkylated Products from this compound

The introduction of a difluoromethyl group (CHF₂) into organic molecules is of growing interest in medicinal chemistry. This compound can be a precursor for generating difluoroalkylated products. While the direct generation from this compound is not explicitly detailed in the provided context, the chemistry of related α-haloamides provides insight into potential pathways.

Visible light-induced photoredox catalysis has emerged as a powerful method for generating difluoroalkyl radicals from various precursors. uliege.be These radicals can then be used to functionalize a wide range of organic substrates. For instance, a rhodium-coordinated difluoroalkylated product can be generated from a reducing radical intermediate, which is then converted to fluorine-containing γ-keto acid derivatives. nih.gov

| Precursor | Catalyst/Reagents | Product Type | Mechanism Highlight | Reference |

| Not specified | Rhodium catalyst | Fluorine-containing γ-keto acid derivatives | Formation of a rhodium-coordinated difluoroalkylated intermediate | nih.gov |

| Various CHF₂ precursors | Visible light photoredox catalyst | Difluoroalkylated organic molecules | Generation of CHF₂ radicals | uliege.be |

Purity, Yield, and Scalability in this compound Synthesis

The efficiency of any synthetic process is determined by its purity, yield, and scalability. For the synthesis of this compound and its derivatives, these factors are crucial for practical applications.

The synthesis of N-methylated amides, for example, has been optimized to achieve high yields (approaching 80%) and purity, with very low levels of isomeric byproducts (<0.01% w/w). scientificupdate.com This was accomplished through a two-step, one-pot procedure that is amenable to large-scale synthesis. scientificupdate.com Similarly, the synthesis of primary and secondary amides from esters and sodium amidoboranes demonstrates high efficiency with quantitative yields, fast reaction times (within 5 minutes), and high chemoselectivity, making it a promising method for scalable production. nih.gov

In the context of α-haloamide reactions, the cascade [3+2] cycloaddition to form cyclic guanidines proceeds with very good yields (up to 99%) under mild conditions, indicating a potentially scalable and efficient process. organic-chemistry.org The rhodium-catalyzed arylation/chlorination cascade also provides good yields (up to 86%), demonstrating its utility in synthesizing complex functionalized molecules. acs.org

Biological Activity and Mechanistic Investigations of Bromofluoroacetamide

Biological Activity Profiles of Bromofluoroacetamide

The biological activity of this compound is primarily documented in the context of its application in sample preservation, which suggests a potent inhibitory effect on degradative enzymes. While direct and detailed studies on its broader biological profile are not extensively available in public literature, its inclusion in various patented formulations provides indirect evidence of its bioactivity.

This compound has been cited for its "strong anti-microbial activity". This property is particularly valuable in the context of sample preservation, where preventing microbial growth is crucial for maintaining the integrity of biological materials such as tissues, cells, and biomolecules. The antimicrobial action contributes to a safer working and transport environment for samples that may be contaminated with pathogenic or non-pathogenic microbes. However, specific data detailing its spectrum of activity, such as the minimum inhibitory concentration (MIC) against various bacterial and fungal strains, are not extensively detailed in the available scientific literature. The general assertion of its antimicrobial efficacy suggests that it may act against a range of common contaminants.

A key aspect of this compound's biological activity is its ability to inhibit enzymes, particularly ribonucleases (RNases). RNases are ubiquitous and highly stable enzymes that rapidly degrade RNA, posing a significant challenge in molecular biology research. This compound is listed as a component in deep eutectic solvent (DES) mixtures designed to stabilize and preserve biomolecules like RNA, DNA, and proteins in biological samples. google.comgoogle.com The efficacy of these mixtures in preventing RNA degradation strongly implies that this compound contributes to the inhibition of RNase activity. google.comgoogle.com

Table 1: Implied Enzymatic Inhibition by this compound in Sample Preservation

| Enzyme Class | Implied Activity of this compound | Context of Observation |

| Ribonucleases (RNases) | Inhibition | Component of deep eutectic solvent mixtures for RNA stabilization in biological samples. google.comgoogle.com |

| Proteases | Inhibition | Mentioned in the context of preserving proteins within biological samples. google.comgoogle.com |

This table is based on the implied activity of this compound as a component in patented sample preservation solutions. Direct experimental data on inhibition kinetics is not available in the provided search results.

The exploration of bioactive derivatives of this compound is an area with limited public information. The synthesis of N-Methyl-bromofluoroacetamide is mentioned in patent literature, suggesting that modifications to the amide group are of interest. googleapis.com Generally, the derivatization of a parent compound is a common strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. For haloacetamides, modifications could involve altering the halogen atoms or the substituents on the amide nitrogen. Such changes could modulate the reactivity of the compound and its interaction with biological targets. However, specific studies detailing the synthesis and comparative biological evaluation of a series of this compound derivatives are not found in the current body of literature.

Investigations into Enzymatic Interactions and Inhibition

Mechanisms of Action at the Molecular and Cellular Level

The precise molecular and cellular mechanisms of this compound's action are not yet fully elucidated in dedicated studies. However, based on its chemical nature and the context of its use, plausible mechanisms can be inferred.

Given its role in sample fixation and preservation, the primary cellular targets of this compound are likely to be enzymes involved in autolysis and degradation, such as RNases and proteases. googleapis.com Its antimicrobial activity suggests additional targets within microbial cells. Potential mechanisms of antibacterial action for compounds like this compound could include:

Inhibition of Cell Wall Synthesis: By interfering with the enzymes responsible for building the peptidoglycan layer, the compound could weaken the bacterial cell wall, leading to lysis. atsu.edu

Alteration of Cell Membrane Permeability: Interaction with the cell membrane could disrupt its integrity, causing leakage of essential cellular components. lumenlearning.com

Inhibition of Protein Synthesis: The compound might target bacterial ribosomes, interfering with the translation of mRNA into proteins. nih.gov

Inhibition of Nucleic Acid Synthesis: It could potentially inhibit enzymes involved in DNA replication or transcription. lumenlearning.com

Without specific experimental evidence, these remain hypothetical pathways for its antimicrobial effect.

The primary mode of interaction of this compound with biomolecules is expected to be through covalent modification, a characteristic feature of alkylating agents.

Proteins: As mentioned, the electrophilic carbon atom bearing the halogen atoms in this compound is susceptible to nucleophilic attack by amino acid side chains. The cysteine and histidine residues are particularly reactive, but reactions with lysine (B10760008) and methionine are also possible. This covalent binding can lead to the inactivation of enzymes and the cross-linking of proteins, which is a fundamental process in chemical fixation of cells and tissues. googleapis.com

DNA and RNA: While direct interaction with the phosphodiester backbone is less likely, the nitrogenous bases of DNA and RNA contain nucleophilic centers that could potentially be alkylated by this compound. Such modifications could interfere with DNA replication, transcription, and translation. The use of this compound in RNA stabilization mixtures suggests that its primary role is the inactivation of RNases rather than a direct protective interaction with the RNA molecule itself. google.com In fact, uncontrolled alkylation of nucleic acids could be detrimental to their use in downstream applications.

Impact on Cellular Processes

Patents describe the use of this compound as a constituent in deep eutectic solvents. google.comgoogle.com These solutions are designed to preserve the integrity of biomolecules, including RNA, DNA, and proteins, within biological samples by inhibiting their degradation. google.comgoogle.com This application suggests a general stabilizing or preservative effect rather than a specific, targeted modulation of cellular processes. The primary function in this context is to maintain the state of these molecules for subsequent analysis. google.com

Comparative Biological Studies with Related Halogenated Compounds

Direct comparative studies detailing the biological effects of this compound alongside other related halogenated compounds are not extensively documented in the scientific literature. While research exists on various halogenated compounds and their individual biological activities, comparative analyses that include this compound are scarce.

The table below lists this compound and other related halogenated compounds mentioned in patent literature for sample stabilization. google.comgoogle.com This highlights its inclusion in a broader class of chemicals used for similar applications, though it does not provide data on their comparative biological efficacy or mechanisms of action.

Toxicological Assessment and Environmental Implications of Bromofluoroacetamide

Toxicity Studies of Bromofluoroacetamide

Acute and Chronic Toxicity Profiles (e.g., oral, inhalation, dermal exposures)

Specific data on the acute and chronic toxicity of this compound through oral, inhalation, and dermal routes are limited. While some safety data sheets indicate that the substance may be harmful if ingested or inhaled and can cause skin and eye irritation, detailed studies determining specific lethal doses (LD50) or concentrations (LC50) are not available. matrixscientific.com The toxicological properties of this compound have not been fully determined. matrixscientific.com

Chronic toxicity, which results from long-term exposure to a substance, can lead to a range of adverse health effects, including tissue damage and systemic toxicity. numberanalytics.com However, specific studies on the chronic effects of this compound are currently lacking. nih.gov

Genotoxicity and Mutagenicity Evaluations

There is a significant lack of information regarding the genotoxicity and mutagenicity of this compound. Genotoxicity tests are crucial for identifying substances that can cause genetic damage, which may lead to cancer or other hereditary diseases. rivm.nl No specific studies evaluating the potential of this compound to induce mutations or chromosomal damage have been found in the reviewed literature.

Ecotoxicological Impact and Environmental Fate of this compound

The environmental impact of this compound, including its effects on aquatic ecosystems and its persistence in the environment, is not well-documented.

Impact on Aquatic Ecosystems (e.g., toxicity to fish, daphnia, algae, microorganisms)

Specific data on the toxicity of this compound to aquatic organisms such as fish, daphnia, algae, and microorganisms are not available in the reviewed scientific literature. matrixscientific.com Ecotoxicological studies are vital for understanding the potential harm a chemical can cause to the environment. nih.gov Without this data, the risk that this compound poses to aquatic life cannot be adequately assessed.

Biodegradation and Environmental Persistence

Information on the biodegradation and environmental persistence of this compound is currently not available. matrixscientific.com Understanding how a chemical breaks down in the environment and how long it persists is crucial for evaluating its long-term environmental impact. google.com Some related compounds are noted to be biodegradable, but specific data for this compound is absent. googleapis.com

Risk Assessment Methodologies and Environmental Remediation Strategies

The risk assessment for a compound like this compound, for which specific toxicological data is limited, generally follows a framework that relies on data from structurally similar compounds and chemical class information. mhmedical.com Environmental remediation strategies are also typically developed based on the chemical class to which the contaminant belongs.

Risk Assessment Methodologies

A comprehensive risk assessment for this compound would involve hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: In the absence of specific data for this compound, hazard identification would rely on the known toxicities of related haloacetamides. Haloacetamides are recognized as a class of nitrogenous disinfection by-products, with some members exhibiting cytotoxicity and genotoxicity. acs.orgnih.gov The toxicity within this class can vary significantly based on the specific halogen atoms present. For monohaloacetamides, the order of toxicity is generally considered to be iodoacetamide (B48618) > bromoacetamide ≫ chloroacetamide. acs.org This suggests that the bromine atom in this compound is a key contributor to its potential toxicity.

Dose-Response Assessment: Quantitative dose-response data for this compound is not available. Therefore, toxicological reference values would need to be extrapolated from studies on surrogate compounds like bromoacetamide or other brominated acetamides. This process involves significant uncertainty.

Exposure Assessment: This step would identify and quantify the potential pathways of human and environmental exposure to this compound. Given its potential formation as a disinfection by-product, exposure through contaminated drinking water would be a primary concern. nih.gov Environmental models would be used to predict its fate and transport in water and soil, considering factors like hydrolysis, photolysis, and sorption.

Risk Characterization: This final step integrates the hazard, dose-response, and exposure assessments to estimate the probability of adverse effects in exposed populations. The risk would be expressed qualitatively or quantitatively, with a clear articulation of the uncertainties arising from the lack of compound-specific data.

Environmental Remediation Strategies

Should this compound be identified as an environmental contaminant, several remediation strategies applicable to halogenated organic compounds could be employed. The selection of a particular method would depend on the concentration of the contaminant, the environmental matrix (water or soil), and site-specific conditions.

For Water Contamination:

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, such as hydroxyl radicals, that can degrade a wide range of organic pollutants. These methods, including ozonation and UV/H₂O₂, are effective for treating water contaminated with various disinfection by-products.

Adsorption: Activated carbon has been shown to be effective in removing various organic contaminants, including some disinfection by-products, from water through adsorption. cabidigitallibrary.org

Reductive Dehalogenation: Zero-valent iron (ZVI) has been demonstrated to be effective in the reductive dehalogenation of haloacetamides. nih.gov The presence of copper can enhance the reduction efficiency. nih.gov This process breaks the carbon-halogen bond, leading to less toxic by-products.

For Soil Contamination:

Bioremediation: This approach utilizes microorganisms to degrade contaminants. While specific microbes that can degrade this compound have not been identified, bioremediation is a promising and environmentally friendly strategy for many organic pollutants. researchoutreach.org The effectiveness would depend on the presence or introduction of microorganisms capable of metabolizing this specific compound.

Soil Washing/Flushing: This ex-situ or in-situ technique involves using water or a suitable solvent to wash contaminants from the soil. researchoutreach.org The resulting liquid would then require treatment.

Incineration: High-temperature incineration can destroy organic contaminants but can be costly and may produce hazardous by-products if not properly controlled. researchoutreach.org

Interactive Data Table: Potential Remediation Strategies for Halogenated Acetamides

| Remediation Technology | Target Matrix | Mechanism | Effectiveness for Haloacetamides | Source |

| Advanced Oxidation (AOPs) | Water | Chemical Oxidation | Potentially high | - |

| Activated Carbon Adsorption | Water | Physical Adsorption | Moderate to High | cabidigitallibrary.org |

| Zero-Valent Iron (ZVI) | Water | Reductive Dehalogenation | High | nih.gov |

| Bioremediation | Soil, Water | Microbial Degradation | Potentially effective, but requires specific microbes | researchoutreach.org |

| Incineration | Soil | Thermal Destruction | High, but with potential drawbacks | researchoutreach.org |

Advanced Analytical Methodologies for Bromofluoroacetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of bromofluoroacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. In the context of substituted acetamides like this compound, ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.netznaturforsch.com The chemical shifts, splitting patterns (multiplicity), and coupling constants of the NMR signals are influenced by the presence of adjacent electronegative atoms like fluorine and bromine, as well as the amide functional group.

Studies on N-aryl-substituted acetamides have shown that the chemical shifts of aromatic protons and carbons are sensitive to substitutions in the side chain. researchgate.netznaturforsch.com For this compound, the fluorine atom would induce characteristic splitting in the signals of nearby protons and carbons due to spin-spin coupling (J-coupling). The partial double bond character of the C-N bond in amides can lead to restricted rotation, potentially resulting in distinct NMR signals for atoms in different spatial arrangements, a phenomenon observed in other substituted amides. conicet.gov.arcdnsciencepub.com

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. For halogenated organic compounds like this compound, MS is particularly informative due to the characteristic isotopic patterns of bromine and chlorine. rsc.orgresearchgate.netlibretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, which results in two molecular ion peaks (M and M+2) of nearly equal intensity. libretexts.org This distinctive isotopic signature is a key identifier for bromine-containing compounds.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of this compound and distinguishing it from other compounds with the same nominal mass. chromatographyonline.com Fragmentation patterns observed in the mass spectrum, generated through techniques like electron ionization (EI), offer further structural information by revealing the characteristic losses of atoms or functional groups. rsc.org Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) offers ultrahigh resolution and mass accuracy for the detailed characterization of halogenated organic compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the amide functional group exhibits characteristic absorption bands. libretexts.orgspcmc.ac.in The IR spectrum of a primary amide like this compound is expected to show the following key features:

N-H Stretching: Two bands are typically observed for a primary amide in the region of 3100-3500 cm⁻¹. libretexts.org In dilute solutions, these bands, corresponding to asymmetric and symmetric N-H stretching, appear near 3520 and 3400 cm⁻¹, respectively. In the solid state, hydrogen bonding shifts these bands to lower frequencies, around 3350 and 3180 cm⁻¹. spcmc.ac.in

C=O Stretching (Amide I band): A strong absorption band for the carbonyl group is expected. For primary amides in the solid state, this band typically appears around 1650 cm⁻¹. spcmc.ac.inblogspot.com

N-H Bending (Amide II band): This band arises from the interaction between N-H bending and C-N stretching and is observed for primary and secondary amides. spcmc.ac.inspectroscopyonline.com

The presence of halogen atoms (bromine and fluorine) can also influence the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), where C-Br and C-F stretching vibrations occur.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from mixtures and for its precise quantification.

Gas Chromatography (GC) and its Variants (e.g., GC/FID, GC/HSD, GC/ECD, GC/MS)

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For halogenated compounds like haloacetamides, GC coupled with various detectors is a standard analytical approach. chromatographyonline.comresearchgate.net

GC with Electron Capture Detection (GC/ECD): The electron capture detector is highly sensitive to electrophilic compounds, making it particularly suitable for detecting halogenated compounds. chromatographyonline.comresearchgate.net This makes GC/ECD a powerful tool for trace analysis of this compound.

GC-Mass Spectrometry (GC/MS): The combination of GC for separation and MS for detection provides a highly selective and sensitive method for identifying and quantifying compounds. chromatographyonline.comnih.gov GC/MS is considered a universal analytical technique due to its ability to separate isomers and provide structural information from the mass spectrum. chromatographyonline.com It has been successfully used for the simultaneous analysis of various haloacetamides in water samples. nih.gov

Due to the polar nature of acetamides, derivatization may sometimes be necessary prior to GC analysis to improve volatility and chromatographic performance. researchgate.net However, methods have also been developed for the direct analysis of haloacetamides. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including polar molecules. researchgate.netlibretexts.orgencyclopedia.pub Given the polar nature of this compound, HPLC is a highly suitable analytical method.

The choice of HPLC mode and column is critical for successful separation.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). libretexts.orgphenomenex.com By adjusting the mobile phase composition, the retention and separation of polar analytes can be optimized. phenomenex.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is particularly effective for separating very polar and hydrophilic compounds. hawachhplccolumn.comwaters.com It uses a polar stationary phase and a mobile phase with a high percentage of a non-polar organic solvent mixed with a small amount of a polar solvent like water. waters.com

Detectors: UV-visible detectors are commonly used in HPLC. libretexts.org Coupling HPLC with mass spectrometry (LC/MS) offers enhanced selectivity and sensitivity, which is beneficial for complex sample matrices. nih.gov

Sample Preparation Techniques for Analytical Assays

The accurate analysis of this compound, often present in complex matrices like drinking water, necessitates effective sample preparation. mdpi.com This crucial step isolates and concentrates the target analyte while removing interfering substances, thereby enhancing analytical sensitivity and accuracy. thermofisher.comorganomation.com Several techniques are employed for the extraction of haloacetamides, the chemical class to which this compound belongs.

Purge-and-Trap (P&T) Purge-and-trap is a dynamic headspace technique primarily used for volatile organic compounds (VOCs). The method involves bubbling an inert gas through a liquid sample, which purges the volatile analytes out of the matrix. davidsonanalytical.co.uk These analytes are then trapped on a sorbent material, followed by thermal desorption into a gas chromatograph (GC) for analysis. davidsonanalytical.co.uk While effective for many volatile pollutants, its application to some classes of disinfection by-products has shown limitations. researchgate.net For instance, studies on related compounds have indicated that P&T-GC-MS can yield high detection limits and low recoveries for certain analytes compared to other methods like liquid-liquid extraction. researchgate.net

Headspace Analysis Headspace analysis is a technique used for the analysis of volatile and semi-volatile compounds in a liquid or solid sample. researchgate.net It involves analyzing the vapor phase (headspace) that is in equilibrium with the sample in a sealed container. Static headspace analysis coupled with gas chromatography-mass spectrometry (HS-GC-MS) is a commonly used method for various disinfection by-products. researchgate.net The sensitivity of this method can be improved for polar compounds by adding salt to the aqueous sample, which increases the partitioning of the analyte into the headspace. researchgate.net While it is a simple and rapid technique, for some volatile compounds, it has demonstrated higher detection limits compared to solvent extraction methods. researchgate.net

Solvent Extraction Solvent extraction, also known as liquid-liquid extraction (LLE), is a conventional and widely applied sample preparation technique. thermofisher.comvinanhatrang.com It operates on the principle of separating compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. vinanhatrang.com The target analyte partitions from the sample matrix into the extraction solvent. taylorandfrancis.com This method, often followed by analysis with GC-Electron Capture Detection (GC-ECD) or GC-MS, is frequently used for the determination of haloacetamides. researchgate.netrsc.org LLE is considered a highly sensitive technique for many disinfection by-products. researchgate.net The process involves agitation to maximize contact between the phases, followed by separation of the layers. vinanhatrang.comyoutube.com

Solid Phase Microextraction (SPME) Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govnih.gov It utilizes a small fused-silica fiber coated with a polymeric stationary phase. nih.gov When the fiber is exposed to a sample, analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. nih.gov The fiber is then transferred to the injection port of a GC, where the trapped analytes are thermally desorbed for analysis. nih.gov SPME, in both direct immersion and headspace (HS-SPME) modes, is a widely used method for the analysis of haloacetamides in combination with GC-MS or GC-ECD. researchgate.netjfda-online.com Its advantages include simplicity, reduced solvent consumption, and improved detection limits. nih.gov

Table 1: Comparison of Sample Preparation Techniques for Haloacetamide Analysis

| Technique | Principle | Advantages | Disadvantages | Application for Haloacetamides |

| Purge-and-Trap (P&T) | Volatile analytes are purged from a sample with an inert gas, trapped on a sorbent, and thermally desorbed for GC analysis. davidsonanalytical.co.uk | Effective for highly volatile compounds; automated systems are available. | May have low recovery for less volatile or more polar compounds; potential for high detection limits. researchgate.net | Used for volatile disinfection by-products, but may not be optimal for all haloacetamides due to potential for low recovery. researchgate.net |

| Headspace Analysis | The vapor phase in equilibrium with a sample in a sealed vial is analyzed, typically by GC. researchgate.net | Simple, fast, requires minimal sample handling, and reduces matrix effects. researchgate.net | Generally suitable for volatile compounds; may have higher detection limits than LLE for some analytes. researchgate.net | Applied for the analysis of various disinfection by-products in water. researchgate.netsemanticscholar.org |

| Solvent Extraction (LLE) | Analytes are partitioned from an aqueous sample into an immiscible organic solvent based on solubility. vinanhatrang.com | High recovery and sensitivity for a wide range of compounds; well-established methodology. researchgate.net | Labor-intensive, requires significant volumes of potentially hazardous organic solvents. taylorandfrancis.com | A common and sensitive method for quantifying haloacetamides in water samples, often coupled with GC-MS. researchgate.netrsc.org |

| Solid Phase Microextraction (SPME) | A coated fiber extracts and concentrates analytes from a sample, which are then thermally desorbed into a GC. nih.govnih.gov | Solvent-free, simple, sensitive, and integrates extraction and concentration into one step. nih.gov | Fiber lifetime can be limited; matrix effects can influence extraction efficiency. | A widely used, effective, and green analytical technique for determining haloacetamide concentrations in water. mdpi.comresearchgate.net |

Advanced Techniques for Trace Analysis and Metabolite Identification

Detecting this compound at trace levels and identifying its metabolites requires sophisticated analytical instrumentation that offers high sensitivity and selectivity. qmul.ac.ukintertek.com

Trace Analysis Trace analysis involves the detection and quantification of substances present at very low concentrations, such as in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. intertek.comimg-labor.de This is particularly relevant for disinfection by-products in environmental and biological samples. phytolab.com Advanced hyphenated analytical techniques are essential for achieving the required sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. qmul.ac.uk It is a cornerstone for the analysis of volatile and semi-volatile compounds like haloacetamides. researchgate.net Following sample preparation by methods such as LLE or SPME, the extract is injected into the GC, where compounds are separated. The mass spectrometer then ionizes the separated compounds, and the resulting mass-to-charge ratio of the ions is measured, allowing for positive identification and sensitive quantification. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that are non-volatile or thermally unstable, LC-MS/MS is the method of choice. jfda-online.com It couples high-performance liquid chromatography (HPLC) with two mass spectrometers in series (tandem MS). This configuration provides a high degree of selectivity and sensitivity, as the first mass spectrometer selects a specific ion for the target analyte, which is then fragmented, and the resulting fragment ions are detected by the second mass spectrometer. jfda-online.com This technique has been successfully used for the quantitative analysis of various classes of disinfection by-products. jfda-online.com

Metabolite Identification Metabolite identification is the process of elucidating the chemical structures of metabolites formed from a parent compound through biotransformation in a living organism. wuxiapptec.comlhasalimited.org This is a critical step in assessing the biological fate of a substance. lhasalimited.org The general approach involves exposing a biological system (e.g., in vivo or in vitro models) to the compound of interest and subsequently analyzing the biological fluids or tissues to detect and identify the metabolic products. wuxiapptec.com

The primary analytical tool for this purpose is high-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC-HRMS). creative-proteomics.com HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown metabolites. By comparing the fragmentation patterns of the parent drug and its potential metabolites, structural modifications can be inferred. wuxiapptec.com The identification process is often aided by specialized databases such as METLIN, MassBank, and the Human Metabolome Database (HMDB), which contain extensive spectral data for known metabolites. creative-proteomics.com Although specific metabolic pathways for this compound are not detailed in the provided search results, it is known that related haloacetamides can undergo hydrolysis to form the corresponding haloacetic acids. researchgate.net

Table 2: Advanced Analytical Techniques for this compound

| Technique | Principle | Role in Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile/semi-volatile compounds in a column, followed by ionization and detection based on mass-to-charge ratio. qmul.ac.uk | Trace Analysis: High sensitivity and specificity for quantifying this compound after appropriate sample preparation. researchgate.netMetabolite Identification: Can identify volatile metabolites. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase, followed by selective mass filtering and fragmentation for highly specific detection. jfda-online.com | Trace Analysis: Excellent for non-volatile or thermally labile compounds, offering very low detection limits. jfda-online.comMetabolite Identification: A key technique for identifying a wide range of metabolites in complex biological matrices. wuxiapptec.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of ions, enabling the determination of elemental formulas. creative-proteomics.com | Metabolite Identification: Crucial for identifying unknown metabolites by providing precise mass data for both parent and fragment ions, facilitating structure elucidation. creative-proteomics.com |

No Publicly Available Research Found on a Wide Range of Applications for this compound

Despite a comprehensive search of scientific literature and databases, there is a notable absence of publicly available research detailing the applications of the chemical compound this compound in the fields of drug discovery, pharmaceutical research, materials science, and polymer chemistry.

Extensive inquiries into the use of this compound as a building block for bioactive molecules, in the development of novel fluorinated therapeutics, or in drug design and structure-activity relationship (SAR) studies have yielded no specific results. Similarly, searches for its integration into functional materials or its role in polymer synthesis and modification have not returned any relevant information.

One study on the chemistry of α-haloamides briefly mentions α-bromofluoroacetamide in the context of generating a difluoroamide radical. nih.gov However, this is a singular mention and does not provide a basis for its broader applications in the areas specified.

The lack of accessible data suggests that research into the practical applications of this compound may be limited, not yet in the public domain, or that the compound is not widely utilized in these specialized research fields. It is important to note that the absence of evidence in publicly accessible domains does not definitively mean that no research has been conducted, but rather that it is not available for public review.

Further investigation into proprietary or classified research databases, which are not publicly accessible, would be required to definitively ascertain the full scope of any research and development involving this compound.

Applications of Bromofluoroacetamide in Specialized Research Fields

Contributions to Biomedical and Biotechnological Research

Recent advancements in biomedical and biotechnological research have underscored the critical need for effective methods of preserving biological samples and the integrity of their molecular components. Bromofluoroacetamide has been identified in patent literature as a constituent of innovative deep eutectic solvent (DES) mixtures designed for these purposes. These formulations are highlighted for their potential to stabilize biomolecules and preserve cellular and tissue structures, which is fundamental for a range of diagnostic and research applications.

Applications in Biomolecule Stabilization (e.g., RNA, DNA, proteins)

These stabilizing mixtures are described as capable of preserving the integrity of nucleic acids and proteins in various biological samples. The patents suggest that by incorporating compounds like this compound, these DES mixtures can create an environment that protects against nuclease and protease activity, thus ensuring that the biomolecules remain intact for subsequent analysis. While the patents list numerous potential components for these DES mixtures, the specific contribution and efficacy of this compound itself are not detailed in dedicated studies.

Table 1: Potential Components of Deep Eutectic Solvent (DES) Mixtures for Biomolecule Stabilization

| Category | Compound Name |

| Halogenated Acetamides | This compound |

| Bromodifluoroacetamide | |

| Bromochlorofluoroacetamide | |

| Iodoacetamide (B48618) | |

| Quaternary Ammonium (B1175870) Salts | Choline chloride |

| N,N,N-trimethylglycine (Betaine) | |

| Hydrogen Bond Donors | Urea |

| Sorbitol |

Fixation and Preservation of Biological Samples (e.g., cells, tissues, biopsies)

The fixation and preservation of biological specimens such as cells, tissues, and biopsies are crucial for pathological and histological examination. Traditional fixatives can sometimes compromise the molecular quality of the sample. This compound is mentioned as a component in DES-based fixatives that aim to maintain both the morphological structure and the molecular integrity of the samples. google.com

These formulations are proposed to offer an advantage by simultaneously fixing the sample and stabilizing its biomolecular content. This dual-action capability is particularly valuable for applications that require both microscopic examination and molecular analysis from the same specimen, such as in cancer research where a biopsy may be used for both histopathology and genomic profiling. The patent documents suggest that DES mixtures containing this compound could be used to preserve a wide array of samples, including circulating tumor cells.

Use in Histology, Cytochemistry, and Immunochemistry

The quality of histological, cytochemical, and immunochemical staining is highly dependent on the preservation of cellular and subcellular structures, as well as the antigenicity of proteins. The use of DES mixtures containing components like this compound is proposed as a method to improve these downstream applications. google.com By effectively preserving the native state of cellular components, these fixatives can potentially lead to more accurate and reliable staining results.

The patent literature suggests that tissues preserved with these novel formulations may be better suited for techniques like in situ hybridization and immunohistochemistry, as the biomolecules of interest are more likely to be retained in their original cellular locations and conformations. google.com

Agricultural and Agrochemical Research Applications

Beyond the biomedical field, this compound has been noted for its potential relevance in agricultural and agrochemical research. One patent discloses that halonitriles, which can be synthesized from starting materials like this compound, serve as intermediates in the creation of agricultural products. google.com This suggests a role for this compound in the synthetic pathways of new agrochemicals.

Furthermore, the application of DES mixtures for the stabilization of plant samples has also been described. epo.org Such mixtures, which could potentially include this compound, are mentioned for their utility in preserving samples from various plant species, including important crops like rice, wheat, and maize. epo.org This indicates a potential application in plant sciences for molecular studies and crop improvement research. Chemical suppliers also categorize this compound under "agrochemical and dyestuff intermediates," further supporting its potential role in this sector.

Future Directions and Emerging Research Avenues for Bromofluoroacetamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The pursuit of innovative and sustainable methods for synthesizing bromofluoroacetamide is a primary focus for future research. Traditional synthetic routes often involve harsh conditions and generate significant waste, prompting a shift towards greener alternatives.

A significant emphasis will be placed on methodologies that adhere to the principles of green chemistry. instituteofsustainabilitystudies.comnih.gov This involves designing processes that maximize atom economy, ensuring that the maximum amount of raw materials ends up in the final product. acs.org The use of renewable feedstocks, safer solvents, and energy-efficient processes conducted at ambient temperature and pressure will be critical in developing sustainable synthetic protocols for this compound. acs.orgunirioja.es

Table 1: Key Green Chemistry Principles for Sustainable Synthesis

| Principle | Description | Relevance to this compound Synthesis |

| Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.com | Designing synthetic routes with fewer byproducts. |

| Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org | Optimizing reactions to ensure a higher percentage of reactant atoms are in the final molecule. |

| Less Hazardous Chemical Syntheses | Designing processes that use and generate substances with little or no toxicity to humans and the environment. instituteofsustainabilitystudies.com | Avoiding toxic reagents and solvents in the synthesis of this compound. |

| Design for Energy Efficiency | Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure. acs.org | Developing catalytic or enzymatic processes that do not require high energy input. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org | Investigating bio-based starting materials for the synthesis. |

Advanced Studies in Biological Activity and Targeted Therapeutic Development

While the primary known application of this compound is in the stabilization of biomolecules like RNA, DNA, and proteins in biological samples, its full biological activity profile remains largely unexplored. google.comgoogle.comgoogleapis.comgoogle.com Future research is expected to delve deeper into its molecular interactions within biological systems to uncover potential therapeutic applications.

Advanced studies will likely focus on understanding how this compound interacts with specific cellular components and pathways. cam.ac.ukexeter.ac.uk Its demonstrated ability to stabilize nucleic acids and proteins suggests potential applications in the development of therapeutic agents, where it could be used to protect fragile drug molecules or enhance their stability. google.comgoogle.com This could be particularly relevant for RNA-based therapies or protein therapeutics.

The development of targeted therapies is another promising avenue. nih.govnih.gov By understanding the specific molecular targets of this compound, researchers could design derivatives with enhanced potency and selectivity for diseases characterized by protein or nucleic acid instability. nih.gov This would involve a multidisciplinary approach, combining molecular biology, medicinal chemistry, and pharmacology to identify disease targets and optimize the compound's structure for therapeutic efficacy. cam.ac.uk Research could explore its effects in various contexts, from pathogenic microbes to its potential use in drug discovery platforms. google.comgoogle.com

Comprehensive Environmental Impact Assessments and Green Chemistry Principles

As with any chemical compound intended for broader application, a thorough assessment of its environmental footprint is crucial. Future research must prioritize comprehensive Environmental Impact Assessments (EIAs) for this compound to ensure its development and use are sustainable. europa.eunt.gov.au

An EIA involves a systematic process to predict the environmental consequences of a substance. researchgate.netepa.ie For this compound, this would entail evaluating its potential persistence, bioaccumulation, and toxicity in various ecosystems. mdpi.com The assessment follows a phased approach, starting with an estimation of environmental exposure and, if necessary, proceeding to a detailed study of its fate and effects on the environment. europa.eu This process is guided by international regulations and aims to provide a transparent evaluation of environmental risk. europa.eunt.gov.au

Development of Innovative Analytical Platforms for this compound

To support both biological and environmental studies, the development of advanced and innovative analytical platforms for the detection and quantification of this compound is essential.

Future research in this area will focus on creating highly sensitive and specific methods for monitoring the compound in various matrices, including biological tissues, soil, and water. Techniques such as mass spectrometry (MS), particularly MALDI-TOF MS, are well-suited for the accurate quantification of small molecules and can be adapted for this compound. google.comgoogle.com The development of new analytical methods should also align with the principles of green analytical chemistry, which aims to reduce the environmental impact of analytical procedures themselves. researchgate.net

This includes the miniaturization of analytical devices and the reduction of solvent consumption. researchgate.net For instance, techniques like capillary electrophoresis (CE) offer a greener alternative to traditional chromatographic methods that use large volumes of organic solvents. researchgate.net The creation of such innovative platforms will be critical for pharmacokinetic studies, environmental monitoring, and ensuring the safe and effective use of this compound in any future applications.

Cross-Disciplinary Research Synergies and Collaborative Initiatives

The complexity of modern scientific challenges necessitates a move away from siloed research towards integrated, cross-disciplinary approaches. siani.se The future advancement of this compound research will heavily rely on fostering synergies and collaborations between scientists from diverse fields.

Effective research on this compound will require the combined expertise of synthetic chemists, biologists, toxicologists, environmental scientists, computational modelers, and engineers. nhg.com.sgresearchgate.net Cross-disciplinary research can be categorized into several models, each offering a different level of integration. siani.seacuads.com.au

Table 2: Models of Cross-Disciplinary Research

| Research Model | Description | Application to this compound Research |

| Multidisciplinary | Researchers from different disciplines work on the same problem but from their own disciplinary perspectives, synthesizing results at the end. siani.seacuads.com.au | Chemists synthesize the compound, biologists test its activity, and environmental scientists assess its impact, with each group working independently. |

| Interdisciplinary | Researchers from different disciplines work together throughout the research process, integrating their knowledge and methods from the outset. siani.seacuads.com.au | A team of chemists and biologists jointly designs and synthesizes derivatives of this compound with specific biological targets in mind. |

| Transdisciplinary | Researchers from different academic disciplines work together with non-academic stakeholders to solve a common problem. siani.seacuads.com.au | Scientists collaborate with regulatory agencies and industry partners to develop this compound for a specific application, ensuring it meets safety and market needs. |

Establishing collaborative initiatives, such as research consortia or partnerships between academic institutions and industry, will be vital for pooling resources, sharing data, and accelerating progress. ibro.orgescmid.orgcancerresearchcollaboration.org Such collaborations can lead to groundbreaking discoveries and facilitate the translation of research findings into practical applications. researchgate.net

常见问题

Q. What are the established synthetic routes and characterization methods for bromofluoroacetamide?

this compound (CAS 430-91-1) is typically synthesized via bromofluorination of acetamide derivatives or halogen-exchange reactions. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.

- Elemental Analysis : Quantify C, H, N, Br, and F to validate stoichiometry. Reproducibility requires detailed protocols for solvent selection, temperature control, and purification steps (e.g., recrystallization) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation exposure.

- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation . Toxicity data for this compound is limited, but structural analogs like fluoroacetamide induce neurotoxicity and cardiac arrhythmias, necessitating stringent precautions .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns with UV/fluorescence detection for trace quantification.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives.

- Ion Chromatography : To monitor halogenated byproducts. Method validation should include linearity, recovery rates, and limits of detection (LOD) per ICH guidelines .

Advanced Research Questions

Q. How can researchers design dose-response studies to assess this compound’s bioactivity?

- Hypothesis-Driven Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Dose Range : Use logarithmic scaling (e.g., 0.1–100 µM) to identify EC/IC.

- Controls : Include positive (e.g., fluoroacetamide) and negative (solvent-only) controls. Statistical power analysis (e.g., ≥80%) ensures robustness, with triplicate biological replicates .

Q. How should contradictory data on this compound’s mechanism of action be resolved?

- Cross-Validation : Compare in vitro (e.g., enzyme inhibition assays) and in vivo (rodent models) results.

- Kinetic Studies : Assess time-dependent effects on metabolic pathways (e.g., citrate cycle disruption).

- Structural Analysis : X-ray crystallography or molecular docking to identify binding motifs. Transparent reporting of experimental conditions (e.g., pH, temperature) minimizes variability .

Q. What methodologies are effective for studying this compound’s metabolic stability?

Q. How can environmental persistence of this compound be evaluated?

- OECD 301 Guidelines : Aerobic biodegradation testing in aqueous systems.

- Photolysis Studies : UV exposure to simulate sunlight-driven degradation.

- Soil Column Experiments : Monitor leaching potential and adsorption coefficients (K). Data interpretation should account for pH, organic matter, and microbial activity .

Q. What strategies enhance the sensitivity of this compound detection in biological samples?

Q. How can computational modeling predict this compound’s reactivity?

Q. What interdisciplinary approaches address this compound’s unknown toxicological endpoints?

- Multi-Omics Integration : Transcriptomics and metabolomics to map cellular stress responses.

- Organ-on-a-Chip : Microphysiological systems for hepatotoxicity/neurotoxicity screening.

- Epigenetic Profiling : Assess DNA methylation changes post-exposure.

Collaborative frameworks should align with FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。